Vulolisib - 2390105-79-8

Vulolisib

Catalog Number: EVT-10962604
CAS Number: 2390105-79-8
Molecular Formula: C18H19F2N5O3S
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vulolisib is classified as an investigational drug, primarily developed for oncology applications. It is synthesized through complex organic chemistry methods that target specific enzyme interactions within the PI3K/mTOR signaling axis. The compound has been studied in preclinical and clinical settings, focusing on its efficacy and safety profile in patients with specific types of cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vulolisib involves multiple steps of organic synthesis, typically starting from commercially available precursors. The process includes:

  1. Formation of key intermediates: Utilizing various coupling reactions to build the core structure.
  2. Functional group modifications: Employing techniques such as reduction and acylation to introduce necessary functional groups.
  3. Final assembly: Completing the synthesis through cyclization or other reactions to yield the final product.

Each step requires careful optimization to ensure high yield and purity of the compound. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the progress and verifying the structure of intermediates and final products.

Molecular Structure Analysis

Structure and Data

Vulolisib's molecular structure can be described by its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, and oxygen. The specific arrangement of these atoms defines its pharmacological properties.

  • Molecular Formula: C₁₈H₁₅N₄O₂
  • Molecular Weight: Approximately 321.34 g/mol
  • Structural Features: The compound contains a central bicyclic structure that is essential for its activity against PI3K and mTOR.

The three-dimensional conformation of Vulolisib can be studied using computational chemistry methods to predict its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Vulolisib undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic substitutions: These reactions are critical for building the core structure by attaching various functional groups.
  2. Cyclization reactions: Important for forming the bicyclic framework that characterizes Vulolisib.
  3. Deprotection steps: Often necessary to remove protecting groups used during synthesis without affecting the integrity of the final product.

The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time.

Mechanism of Action

Process and Data

Vulolisib exerts its therapeutic effects primarily by inhibiting both PI3K and mTOR pathways:

  • Inhibition of PI3K: This leads to reduced production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that promotes cell survival and growth.
  • Inhibition of mTOR: This affects downstream signaling pathways involved in protein synthesis and cell cycle progression.

By targeting both pathways simultaneously, Vulolisib can effectively disrupt cancer cell proliferation and induce apoptosis in tumor cells that rely on these signaling mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vulolisib possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability can vary depending on environmental conditions such as pH and temperature; storage under controlled conditions is recommended.
  • Melting Point: Specific melting point data would need to be determined experimentally but is crucial for understanding its physical handling characteristics.

These properties are essential for formulating Vulolisib into effective delivery systems for clinical use.

Applications

Scientific Uses

Vulolisib has significant potential applications in scientific research, particularly in the field of oncology:

  • Cancer Treatment: Investigated for efficacy against various cancers including breast cancer, prostate cancer, and glioblastoma.
  • Combination Therapies: Studied in conjunction with other therapeutic agents to enhance treatment efficacy.
  • Research Tool: Used in preclinical studies to elucidate the roles of PI3K/mTOR signaling in cancer biology.

Ongoing studies aim to better understand the full scope of Vulolisib's therapeutic potential and optimize its use in clinical settings.

Properties

CAS Number

2390105-79-8

Product Name

Vulolisib

IUPAC Name

(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

Molecular Formula

C18H19F2N5O3S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C18H19F2N5O3S/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

KEEKMOIRJUWKNK-CABZTGNLSA-N

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(CSC4=O)C(F)F

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](CSC4=O)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.